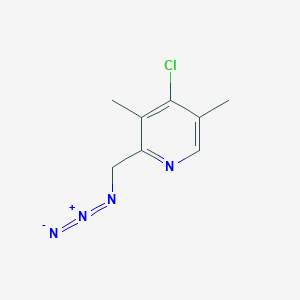
2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine
Overview
Description
Azides are a class of organic compounds characterized by the presence of the azido group (-N3). They are used in various chemical reactions, particularly in the synthesis of heterocycles . The compound you’re asking about, “2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine”, likely contains an azido group attached to a pyridine ring, which is a basic aromatic ring with one nitrogen atom.
Molecular Structure Analysis
The molecular structure of azides is characterized by the presence of an azido group (-N3). X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry.Chemical Reactions Analysis
Azides are known to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes. Additionally, the photoreaction of azides can lead to the formation of various compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of azides can be characterized using techniques such as IR spectroscopy and electron-spin resonance (ESR).Scientific Research Applications
Synthesis and Chemical Properties
Research has shown various methodologies and applications in synthesizing derivatives of dimethylpyridines, which are structurally related to 2-(Azidomethyl)-4-chloro-3,5-dimethylpyridine. For instance, the process improvement in the synthesis of 4-Chloro-2,3-dimethylpyridine-N-oxide involved oxidation, nitration, and chlorination, indicating the versatility in modifying the pyridine structure for different applications (Feng Xiao-liang, 2006).
Photoluminescence and Coordination Chemistry
The study of low-dimensional copper(I) iodide complexes with azaaromatic ligands, including 3,5-dimethylpyridine, revealed interesting photoluminescent properties. These properties can be tuned by changing the ligands, leading to potential applications in materials science and sensor technology (Nobuo Kitada & T. Ishida, 2014).
Organometallic Chemistry and Catalysis
In the field of organometallic chemistry, complexes involving 3,5-dimethylpyridine have been synthesized and studied for their structural properties and potential catalytic applications. For example, the dehydrogenative Ga-Ga coupling in gallium hydride complexes of 3,5-dimethylpyridine shows the ability to manipulate organometallic frameworks for specific reactions (S. Nogai & H. Schmidbaur, 2004).
Magnetic and Electronic Properties
Studies on manganese azido systems with pyridine derivatives, including 3,5-dimethylpyridine, have revealed insights into their magnetic behavior and electronic structures. This research contributes to the understanding of molecular magnetism and the design of magnetic materials (M. Abu-Youssef et al., 1999).
Biochemical Studies
Research on fluorinated pyridines, including derivatives of 3,5-dimethylpyridine, as NMR pH indicators, demonstrates their potential in biochemical applications, particularly in imaging and diagnostics (M. Amrollahi, 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(azidomethyl)-4-chloro-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5-3-11-7(4-12-13-10)6(2)8(5)9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUMKJYTPFOVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride](/img/structure/B1485823.png)
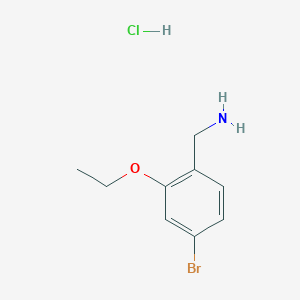
![4-({2-[4-(Diethylamino)phenyl]acetyl}amino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1485828.png)

![N-[(1-fluorocyclopentyl)methyl]-3-methylaniline](/img/structure/B1485832.png)

![2-ethyl-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485834.png)
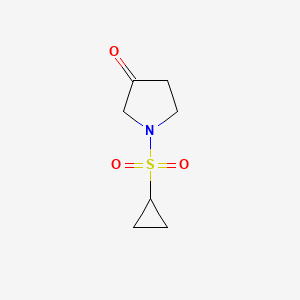
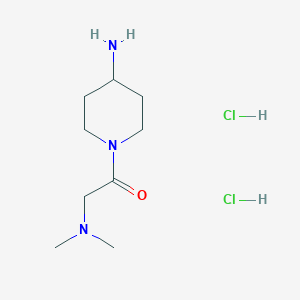
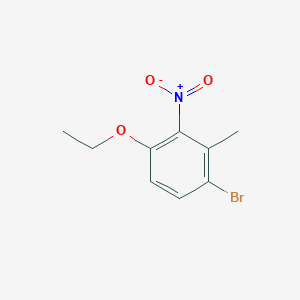
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1485838.png)
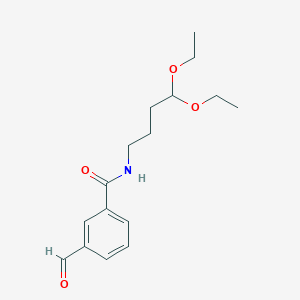
![[(1-Fluorocyclopentyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1485843.png)
![1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane](/img/structure/B1485845.png)